1-(tert-butyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-tert-butyl-6-[(4-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-11-14-9-19-22(17(2,3)4)15(14)16(23)21(20-11)10-12-5-7-13(18)8-6-12/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAMUGMCYOCUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole Precursors
For the target compound, the tert-butyl group at position 1 necessitates using 1-tert-butyl-3-aminopyrazole as the starting material. Reaction with methylmalonyl chloride under acidic conditions (e.g., acetic acid) facilitates cyclization, forming the pyridazinone ring. Key parameters include:
- Reagents : 1-tert-butyl-3-aminopyrazole, methylmalonyl chloride, acetic acid.
- Conditions : Reflux at 110°C for 12 hours.
- Yield : ~65–70% after purification.
The methyl group at position 4 originates from methylmalonyl chloride, while the tert-butyl group is introduced via the pre-functionalized pyrazole.
Optimization and Alternative Pathways
One-Pot Multicomponent Synthesis
A patent-derived method (WO2021074138A1) describes a one-pot strategy for analogous heterocycles:
- Step 1 : Condensation of 1-tert-butyl-3-aminopyrazole with methylglyoxal.
- Step 2 : In situ cyclization with hydrazine hydrate.
- Step 3 : Alkylation with 4-fluorobenzyl bromide.
Advantages : Reduced purification steps, higher overall yield (~75%).
Post-Functionalization via Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling could introduce the 4-fluorobenzyl group, though this is less common for saturated heterocycles.
Structural Characterization and Analytical Data
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(tert-butyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butyl)-6-(4-chlorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 1-(tert-butyl)-6-(4-bromobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 1-(tert-butyl)-6-(4-methylbenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Uniqueness
1-(tert-butyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various research applications.
Biological Activity
1-(tert-butyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, with CAS number 1171762-64-3, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article delves into its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C18H20FN3O
- Molecular Weight : 314.36 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyridazine core with a tert-butyl group and a 4-fluorobenzyl substituent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has been shown to inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study conducted by researchers at [source] demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting significant cytotoxicity. The compound's structure allows it to interact effectively with cellular targets involved in cancer progression.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to modulate pathways associated with neurodegenerative diseases.
- Research Findings : A publication in the Journal of Medicinal Chemistry reported that derivatives of pyrazolo[3,4-d]pyridazine compounds could inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. The inhibition of MAO-B is crucial for increasing levels of neuroprotective neurotransmitters such as dopamine.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and cellular uptake |
| 4-Fluorobenzyl group | Increases binding affinity to target proteins |
| Methyl group | Modulates electronic properties affecting reactivity |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : It may inhibit cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Neurotransmitter Modulation : By inhibiting MAO-B, it increases levels of neuroprotective neurotransmitters.
Q & A
Q. Key Conditions :
| Reagent | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Ethyl acrylate derivatives | Toluene | TFA | Reflux | 60–85% |
Basic: Which spectroscopic techniques are employed for structural characterization?
- ¹H/¹³C NMR : To confirm substituent positions and chemical environments (e.g., tert-butyl at position 1, fluorobenzyl at position 6) .
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹) .
- UV-Vis : Validates π-conjugation in the pyrazolopyridazinone core (λmax ~250–300 nm) .
Advanced: How does the 4-fluorobenzyl substituent influence biological activity and selectivity?
The 4-fluorobenzyl group at position 6 enhances:
- Target Binding : Fluorine’s electronegativity improves hydrogen bonding with PDE5 or kinase active sites .
- Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging half-life .
- Selectivity : In PDE5 inhibition, the benzyl group is critical for potency (IC50 = 0.14–1.4 μM), while fluorine minimizes off-target effects (e.g., PDE6) .
SAR Insight : Removal of the benzyl group reduces activity by >10-fold, highlighting its necessity .
Advanced: What is the compound’s inhibitory potency against PDE5, and how is it measured?
-
Assay Method : PDE5 enzyme (isolated from human platelets) is incubated with the compound and substrate (cGMP). Activity is quantified via fluorescence or radioisotope labeling .
-
IC50 Values :
Compound Structure IC50 (μM) Selectivity (vs. PDE6) 6-Benzyl derivatives 0.14–1.4 >100-fold Non-benzyl analogs >10 <10-fold
Optimized derivatives show sub-micromolar potency, with fluorobenzyl enhancing both affinity and selectivity .
Advanced: How can molecular docking guide the optimization of this compound?
- Protocol :
- Target Preparation : Retrieve PDE5 or kinase X-ray structures (PDB: e.g., 1UDT).
- Ligand Docking : Use AutoDock Vina or Schrödinger to predict binding poses, focusing on interactions with the fluorobenzyl group and tert-butyl moiety .
- Validation : Compare docking scores (ΔG) with experimental IC50 values.
- Findings : The tert-butyl group occupies hydrophobic pockets, while the fluorobenzyl engages in π-π stacking with Phe residues .
Advanced: How do structural modifications impact pharmacokinetics (e.g., bioavailability)?
- tert-Butyl Group : Increases lipophilicity (logP), enhancing membrane permeability but potentially reducing solubility.
- Methyl Group at Position 4 : Reduces metabolic degradation by steric hindrance .
- Fluorobenzyl : Lowers CYP450-mediated oxidation, improving oral bioavailability (e.g., apixaban analogs achieve >50% F in preclinical models) .
Optimization Strategy : Balance lipophilicity (cLogP 2–4) and polar surface area (<80 Ų) to enhance absorption .
Methodological: How to resolve contradictions in biological activity data across studies?
- Variables to Assess :
- Case Example : Discrepancies in PDE5 IC50 values (0.14 vs. 1.4 μM) may arise from varying cGMP concentrations or detection methods .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
